molecular formula C19H16O5 B2572834 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid CAS No. 1043390-26-6

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

Cat. No.: B2572834
CAS No.: 1043390-26-6
M. Wt: 324.332
InChI Key: SJBWTUCBGAUSSF-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (CAS 1043390-26-6 ) is a high-purity coumarin derivative supplied for research and development purposes. This compound features a core coumarin structure substituted with a methoxy group at the 7-position, a phenyl ring at the 4-position, and a propanoic acid chain at the 6-position, yielding a molecular formula of C19H16O5 and a molecular weight of 324.33 g/mol . Research into coumarin derivatives has highlighted their significant potential in medicinal chemistry, particularly as a platform for developing novel antibacterial agents . Structure-Activity Relationship (SAR) studies indicate that substituents at the C-3 and C-4 positions of the coumarin nucleus are crucial for enhancing biological activity, making this specifically substituted compound a valuable scaffold for designing and screening new therapeutic candidates . Furthermore, related benzopyranone compounds have been investigated for a range of biological activities, including the inhibition of cancer cell growth, such as in breast and prostate cancer models, and the modulation of estrogen receptor pathways . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed; safety data indicates it may be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-23-16-11-17-15(9-13(16)7-8-18(20)21)14(10-19(22)24-17)12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBWTUCBGAUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)O)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit antioxidant properties. These properties can be attributed to the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of chromene can significantly reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
The anti-inflammatory potential of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid has been investigated in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests its potential use in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

3. Anticancer Properties
Several studies have highlighted the anticancer effects of chromene derivatives. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In vitro studies have shown that this compound can effectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Therapeutic Potential

1. Drug Development
The unique structure of this compound positions it as a lead compound for drug development. Its ability to modulate multiple biological pathways makes it suitable for designing multi-target drugs that can address complex diseases such as cancer and metabolic disorders .

2. Formulation in Nutraceuticals
Given its antioxidant and anti-inflammatory properties, this compound can be integrated into nutraceutical formulations aimed at enhancing health and preventing chronic diseases. Research supports the inclusion of such compounds in dietary supplements due to their health benefits .

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in treated cells compared to controls .
Study BAnti-inflammatory EffectsShowed inhibition of TNF-alpha production by macrophages upon treatment with the compound .
Study CAnticancer PropertiesReported IC50 values indicating potent cytotoxicity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit oxidoreductase enzymes, leading to antibacterial effects. The binding interactions are often stabilized by hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s active site .

Comparison with Similar Compounds

3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

  • Key Difference : Replaces the methoxy group at position 7 with a hydroxyl (-OH).
  • No bioactivity data are provided, but hydroxylated coumarins are often associated with antioxidant properties .
  • Molecular Formula : C₁₈H₁₄O₅ .

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid

  • Key Difference : Substitutes the phenyl group at position 4 with a methyl (-CH₃).
  • This compound has a molecular formula of C₁₄H₁₄O₅ and shares the propanoic acid side chain .

3-(7-Methoxy-2,2-dimethyl-2H-chromen-6-yl)propanoic acid

  • Key Difference : Incorporates 2,2-dimethyl substituents on the chromen ring.
  • Impact : The additional methyl groups increase hydrophobicity and steric hindrance, which may affect molecular conformation and interaction with biological targets. Isolated from natural sources, this compound (C₁₅H₁₈O₄) highlights the structural diversity of coumarin derivatives .

Functional Group Modifications

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃).
  • Key Difference: Lacks the coumarin core but retains the propanoic acid and aromatic phenyl group.
  • Bioactivity : Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values <10 µg/mL. The chlorine atoms enhance electronegativity and may improve target binding via halogen bonding .

3-(Methylthio)propanoic Acid Esters

  • Examples: 3-(Methylthio)propanoic acid methyl ester (C₅H₁₀O₂S).
  • Key Difference : Replaces the coumarin system with a methylthio (-SCH₃) group.
  • Role : Major aroma compounds in pineapples, with odor active values (OAVs) >100. The thioether group contributes to volatility and sulfurous odor .

Complex Derivatives and Hybrid Structures

3-Oxo-3-[(3,4,5-trihydroxy-6-{[3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propanoic acid

  • Key Feature : Combines a coumarin core with a glycosylated malonyl group.
  • Impact : The large glycosyl moiety (C₂₄H₂₂O₁₃) significantly increases molecular weight and hydrophilicity, likely limiting membrane permeability but enhancing solubility for pharmaceutical applications .

Structural and Bioactivity Comparison Table

Compound Name Molecular Formula Key Substituents Bioactivity/Function Reference
3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (Target Compound) C₁₉H₁₆O₅ 7-OCH₃, 4-Ph, 6-propanoic acid Not reported (structural analog data used)
3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid C₁₈H₁₄O₅ 7-OH, 4-Ph, 6-propanoic acid Antioxidant (predicted)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 3,5-Cl, 4-OH, propanoic acid Antimicrobial (MIC <10 µg/mL)
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S Methylthio, ester Pineapple aroma (OAV >100)
3-(7-Methoxy-2,2-dimethyl-2H-chromen-6-yl)propanoic acid C₁₅H₁₈O₄ 7-OCH₃, 2,2-dimethyl, propanoic acid Natural product (isolated from plants)

Discussion of Key Findings

  • Substituent Effects : Methoxy groups enhance lipophilicity and stability compared to hydroxyl groups, which may improve pharmacokinetic profiles .
  • Bioactivity Trends: Chlorinated phenylpropanoic acids exhibit potent antimicrobial activity, suggesting that halogenation could be a viable strategy for enhancing the target compound’s bioactivity .
  • Structural Complexity : Glycosylation or esterification (e.g., malonyl or methylthio groups) diversifies functionality but may require balancing solubility and bioavailability .

Biological Activity

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromenone core with specific substituents, makes it a subject of interest in various biological and medicinal research fields.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 1043390-26-6

Synthetic Routes

The synthesis typically involves the condensation of 7-hydroxy-4-phenylcoumarin with methoxyacetic acid under controlled conditions, often utilizing reflux methods and subsequent purification through recrystallization.

The biological activity of this compound primarily involves its interaction with various enzymes. The compound can act as an enzyme inhibitor, modulating biochemical pathways by binding to active sites of specific enzymes, particularly oxidoreductases. This interaction may lead to antibacterial effects and potential therapeutic applications.

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Case Study : Research demonstrated that this compound inhibited the proliferation of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
3-(7-Methoxy-2-oxo-4-methylcoumarin)306.32 g/molAntioxidant, anticancer
7-Acetoxy-4-methylcoumarin220.23 g/molAntimicrobial, anti-inflammatory
3-(7-Methoxy-4-methylcoumarin)306.32 g/molAntioxidant, potential anticancer

Unique Features

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to similar compounds. Its ability to interact selectively with specific enzymes enhances its potential as a therapeutic agent .

Medicinal Chemistry

This compound is being investigated for its potential applications in drug development, particularly in creating new anti-cancer and anti-inflammatory medications. Its structural features allow it to serve as a versatile building block for synthesizing more complex organic molecules .

Enzyme Inhibition Studies

Research continues to explore the enzyme inhibition capabilities of this compound, focusing on its interactions with various biological macromolecules. This includes studies on how it affects metabolic pathways relevant to diseases like cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, and how are key intermediates characterized?

  • Methodological Answer : The compound’s synthesis typically involves cyclization reactions of coumarin precursors. For example, analogous chromene derivatives are prepared via acid-catalyzed cyclization (e.g., boron trifluoride diethyl etherate) of substituted ketones or hydroxy acids . Key intermediates, such as the coumarin core, are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and substituent positions. Purity is validated via HPLC with reference standards, as impurities in related compounds (e.g., 2-(4-formylphenyl)propanoic acid) are known to affect downstream reactivity .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Structural Elucidation : X-ray crystallography is definitive for resolving stereochemistry, while 2D NMR (COSY, HSQC, HMBC) identifies proton-carbon correlations, particularly for the methoxy, phenyl, and propanoic acid groups .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Impurities are quantified against pharmacopeial standards (e.g., EP/ICH guidelines) .
  • Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion ([M-H]⁻) and fragmentation patterns consistent with the coumarin scaffold .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the compound under physiological or storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Acidic/basic hydrolysis (pH 1–13) identifies labile groups (e.g., ester or lactone formation from the propanoic acid moiety) .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess chromophore stability. Coumarins are prone to photooxidation, requiring amber glass storage .
  • Data Interpretation : Compare degradation profiles to known impurities (e.g., 2-(4-chlorophenyl)propanoic acid derivatives) to infer degradation pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Verification : Contradictions often arise from unaccounted impurities. Use orthogonal methods (HPLC, NMR) to confirm batch purity. For example, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid is a common impurity in propanoic acid derivatives that may skew bioassay results .
  • Bioassay Standardization : Use cell lines with validated responsiveness (e.g., HEK293 for receptor binding assays) and include positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) to identify substituent-dependent activity trends .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., NO₂ at the 3-position) to enhance metabolic stability. Compare with 3-(4-hydroxy-3-nitrophenyl)propanoic acid derivatives, which show improved bioavailability .
  • Side Chain Variations : Replace the propanoic acid group with bioisosteres (e.g., tetrazole or sulfonamide) to modulate solubility and target affinity. For example, pyrazolo-pyridine analogs demonstrate enhanced kinase inhibition .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or estrogen receptors, guided by crystallographic data from related coumarins .

Data Contradiction Analysis Example

Scenario : Two studies report conflicting IC₅₀ values in COX-2 inhibition assays.

  • Resolution Steps :
    • Verify compound purity via HPLC and exclude batches with >2% impurities .
    • Re-test activity using a standardized assay (e.g., ovine COX-2 enzyme kit) with ibuprofen as a control .
    • Evaluate solvent effects (DMSO vs. ethanol) on compound solubility and assay interference .

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